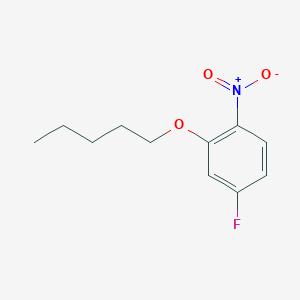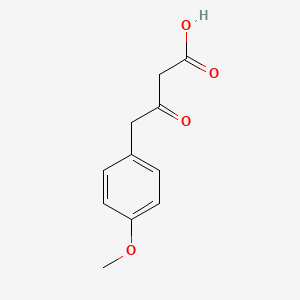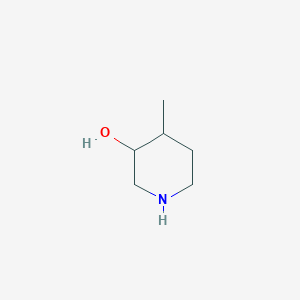
2-(Pyridin-4-YL)acétaldéhyde
Vue d'ensemble
Description
2-(Pyridin-4-yl)acetaldehyde is a compound that features both a pyridine ring and an aldehyde functional group. The presence of these two functional groups allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis. The compound is known to form through an n→π* interaction and a C-H···O contact, which can influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of compounds related to 2-(Pyridin-4-yl)acetaldehyde can be achieved through several methods. One approach involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can yield functionalized 2-aminohydropyridines and 2-pyridinones . Another method includes the metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes . Additionally, the palladium-catalyzed reaction of 2-pyridinyl esters with hydrosilanes has been described as a new synthesis route for aldehydes, which may be applicable to the synthesis of 2-(Pyridin-4-yl)acetaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)acetaldehyde is characterized by the interaction between the lone pair of electrons on the nitrogen atom of the pyridine ring and the π* orbital of the aldehyde group. This n→π* interaction, along with a C-H···O contact, has been shown to influence the internal rotation of the acetaldehyde methyl group, leading to a phase-locked intermolecular oscillation .
Chemical Reactions Analysis
2-(Pyridin-4-yl)acetaldehyde can undergo various chemical reactions due to its aldehyde group. For instance, it can participate in condensation reactions with amines, as demonstrated by the formation of pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazi-5,8-di-inium salts from pyridine-2-carbaldehyde and aminoacetaldehyde dimethyl acetal . The compound can also be involved in the Chichibabin reaction for the synthesis of pyridine bases, as indicated by the gas phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-4-yl)acetaldehyde are influenced by its molecular structure. The n→π* interaction and the C-H···O contact can affect the compound's boiling point, solubility, and reactivity. The internal rotation barrier of the acetaldehyde methyl group is reduced due to the energy extracted through the n→π* interaction . Additionally, the compound's reactivity towards nucleophiles and electrophiles is modulated by the presence of the aldehyde group, which can be further explored in various organic transformations .
Applications De Recherche Scientifique
Synthèse de nouveaux composés hétérocycliques
Le composé a été utilisé dans la synthèse de nouveaux composés hétérocycliques présentant des activités biologiques potentielles . Une série de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées .
Activité anti-fibrotique
Les dérivés de 2-(pyridin-2-yl) pyrimidine synthétisés ont montré des activités anti-fibrotiques significatives . Plus précisément, les composés nicotinate d'éthyle 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl) (12m) et nicotinate d'éthyle 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl) (12q) ont montré les meilleures activités avec des valeurs de CI50 de 45,69 μM et 45,81 μM, respectivement .
Inhibition de l'expression du collagène
Les composés 12m et 12q ont inhibé efficacement l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro . Cela indique que ces composés pourraient être développés en tant que nouveaux médicaments anti-fibrotiques .
Cadres métallo-organiques luminescents
Le composé a été utilisé dans la synthèse de cadres métallo-organiques enchevêtrés hautement luminescents . Le produit sans solvant présente une forte émission bleu-verte avec un excellent rendement quantique de fluorescence de 99 % .
Détection des pesticides
Le cadre métallo-organique luminescent fournit une méthode facile et réversible pour détecter de manière sensible et quantitative les traces de pesticide de 2,6-dichloro-4-nitroaniline .
Contrôles d'ingénierie
Le composé a été utilisé dans les contrôles d'ingénierie pour éliminer un danger ou placer une barrière entre le travailleur et le danger . Des contrôles d'ingénierie bien conçus peuvent être très efficaces pour protéger les travailleurs .
Safety and Hazards
The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .
Orientations Futures
The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Pyridin-4-YL)acetaldehyde . For instance, its stability could be affected by exposure to light or high temperatures, and its efficacy could be influenced by the presence of other molecules that compete for the same targets.
Propriétés
IUPAC Name |
2-pyridin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCLKFBAGFZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)






